N(sup 5)-(Iodoacetyl)-L-ornithine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

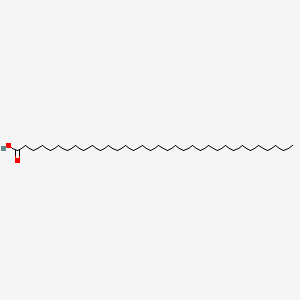

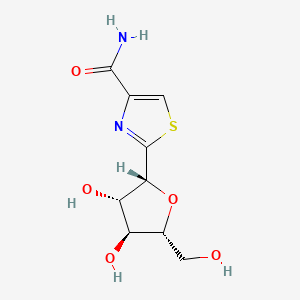

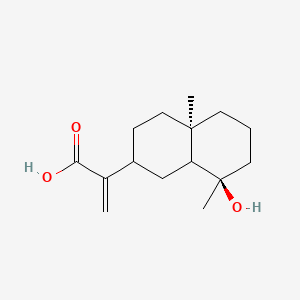

N(sup 5)-(Iodoacetyl)-L-ornithine (IAO) is an important compound in biochemistry and molecular biology research. It is a highly versatile reagent that is used in many biochemical and physiological experiments, and it is also used in the synthesis of other compounds. IAO is a common reagent for the synthesis of peptides, proteins, and other biochemically active compounds.

Aplicaciones Científicas De Investigación

Improved L-ornithine Production

- Enhanced Biosynthesis in Corynebacterium: Metabolic engineering of Corynebacterium crenatum and Corynebacterium glutamicum strains has significantly improved L-ornithine production. These studies involved modifying biosynthetic pathways, such as blocking competing pathways and enhancing the flux towards L-ornithine synthesis, demonstrating the potential for increased industrial production of L-ornithine (Shu et al., 2018) (Kim et al., 2015).

Radiosynthesis for PET Imaging

- N^5-[18F]Fluoroacetylornithine for PET Imaging: A derivative of ornithine, N^5-[18F]fluoroacetylornithine, has been synthesized for PET imaging of ornithine decarboxylase in malignant tumors, demonstrating the application of ornithine derivatives in medical diagnostics and research on cancer metabolism (Turkman et al., 2011).

Metabolic Engineering for L-ornithine Production

- Systematic Engineering in C. glutamicum: Various studies have systematically engineered Corynebacterium glutamicum strains to enhance L-ornithine production, highlighting the role of metabolic engineering in optimizing production pathways for industrial applications (Zhang et al., 2018).

Role in Stress Response

- Orally Administered L-ornithine and Stress Reduction: L-ornithine, when orally administered, has shown potential in reducing stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice, suggesting its application in stress management and neurological research (Kurata et al., 2012).

Drought Tolerance in Plants

- L-ornithine in Improving Drought Tolerance: The application of L-ornithine in sugar beet plants has been explored for its role in improving drought tolerance, indicating the potential use of amino acids in agricultural biotechnology to enhance crop resilience against environmental stresses (Hussein et al., 2019).

Propiedades

IUPAC Name |

(2S)-2-amino-5-[(2-iodoacetyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGLSKCVZNFLT-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957150 |

Source

|

| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35748-65-3 |

Source

|

| Record name | 2-Amino-5-iodoacetamidopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035748653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)

![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)

![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)

![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)

![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)